2',5'-Dideoxy-2'-fluoro-5'-iodouridine
Description
Overview of Nucleoside Analogs in Biochemical Research
Nucleoside analogs are a class of synthetic compounds that are structurally similar to the natural nucleosides (adenosine, guanosine (B1672433), cytidine, uridine (B1682114), and thymidine) that constitute the building blocks of DNA and RNA. azolifesciences.comnih.gov These molecules consist of a modified nucleobase or a modified sugar moiety. wikipedia.org Because of their structural resemblance to natural nucleosides, these analogs can be mistaken for their natural counterparts by cellular or viral enzymes. azolifesciences.com
Once inside a cell, nucleoside analogs are typically phosphorylated by kinases to their active triphosphate forms. azolifesciences.com In this state, they can interfere with critical cellular processes, most notably the synthesis of nucleic acids (DNA and RNA). creative-proteomics.com By competing with natural nucleotides for incorporation into growing DNA or RNA strands, they can disrupt or halt the replication process. wikipedia.orgnih.gov This mechanism of action makes them powerful tools in medicine and biochemical research. nih.gov They are a cornerstone of antiviral therapy, effectively targeting viral polymerases to inhibit the replication of viruses like HIV, herpes simplex virus (HSV), and hepatitis B virus (HBV). wikipedia.orgnih.gov Furthermore, their ability to disrupt DNA synthesis in rapidly dividing cells has made them essential chemotherapeutic agents in the treatment of various cancers. nih.govcuni.cz
Rationale for Dideoxy, Fluoro, and Iodo Modifications in Nucleoside Analogs
The specific modifications in 2',5'-Dideoxy-2'-fluoro-5'-iodouridine are designed to confer distinct biochemical advantages. The rationale for each modification is rooted in fundamental principles of medicinal chemistry aimed at enhancing the compound's therapeutic potential.
Dideoxy Modification: The term "dideoxy" signifies the removal of two hydroxyl (-OH) groups from the sugar part of the nucleoside. In natural deoxynucleosides, the sugar (deoxyribose) has a hydroxyl group at the 3' position, which is essential for forming the phosphodiester bond that links nucleotides together to create a DNA strand. By removing this 3'-hydroxyl group, a dideoxynucleoside analog, once incorporated into a growing DNA chain, acts as a "chain terminator." wikipedia.orgnih.gov DNA polymerase cannot add the next nucleotide because the necessary 3'-OH anchor is absent, bringing DNA synthesis to a halt. nih.gov This is a potent mechanism for disrupting viral replication or the proliferation of cancer cells. nih.gov The removal of the 5'-hydroxyl group can also impact the molecule's interaction with kinases and other enzymes.
Fluoro Modification: The substitution of a hydrogen atom or a hydroxyl group with a fluorine atom is a common strategy in drug design. nih.gov Fluorine is highly electronegative and has a small atomic size, allowing it to mimic a hydrogen atom or a hydroxyl group while altering the electronic properties of the molecule. nih.govoup.com Placing a fluorine atom at the 2' position of the sugar ring, as in this compound, can have several beneficial effects:
Increased Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making the molecule more resistant to metabolic degradation. researchgate.net This modification can also increase the stability of the glycosidic bond that links the sugar to the nucleobase, particularly in acidic conditions. mdpi.comnih.gov
Conformational Control: The high electronegativity of fluorine can influence the conformation (pucker) of the sugar ring. researchgate.net This can lock the nucleoside into a shape that is more favorable for binding to a target enzyme, such as a viral polymerase, thereby increasing its inhibitory potency. mdpi.com
Altered Biological Activity: The electronic changes induced by fluorine can dramatically affect how the analog interacts with enzymes, potentially increasing its activity and selectivity. researchgate.net
Iodo Modification: The addition of a large halogen atom like iodine to the 5-position of the uracil (B121893) base is another strategic modification. The introduction of iodine can serve multiple purposes:
Enzyme Interaction: The bulky iodine atom can provide additional interactions within the active site of an enzyme, potentially increasing the binding affinity and inhibitory effect of the analog.
Steric Hindrance: The size of the iodine atom can physically block the normal processing of the nucleobase by enzymes involved in nucleotide metabolism, such as thymidylate synthase, further disrupting DNA synthesis.
Synthetic Handle: From a chemical synthesis perspective, iodine serves as a reactive site, allowing for further modifications or for radiolabeling the compound for research purposes. acsgcipr.org
| Modification | Biochemical Effect | Therapeutic Rationale |
|---|---|---|
| Dideoxy (Removal of 3'-OH) | Prevents phosphodiester bond formation. nih.gov | Acts as a DNA chain terminator, halting replication. wikipedia.org |
| Fluoro (Addition of F at 2' position) | Increases bond strength and alters sugar pucker. researchgate.netmdpi.com | Enhances metabolic stability and can increase binding affinity to target enzymes. mdpi.comnih.gov |
| Iodo (Addition of I at 5-position) | Increases atomic size and alters electronic properties of the base. | Can enhance enzyme inhibition through steric hindrance and improved binding interactions. |
Historical Context of Nucleoside Analog Development for Antiviral and Anticancer Research
The development of nucleoside analogs as therapeutic agents has a rich history dating back to the mid-20th century. nih.gov These compounds were among the first effective chemotherapies and antivirals discovered. cuni.cz
The journey began in the 1950s with the discovery of nucleosides from a marine sponge, Cryptotethia crypta, which led to the synthesis of cytarabine (B982) (Ara-C). nih.govnih.gov Approved in 1969, cytarabine became a foundational treatment for leukemia and remains a key chemotherapy agent today. nih.govwikipedia.org In 1959, the first antiviral nucleoside analog, idoxuridine (B1674378) (5-iodo-2'-deoxyuridine), was discovered and later approved in 1963 for the topical treatment of herpes simplex virus infections. techtarget.comresearchgate.net
The 1980s marked a pivotal moment with the onset of the HIV/AIDS pandemic. This public health crisis spurred intensive research that led to the repurposing of zidovudine (B1683550) (AZT, azidothymidine). asu.edu Originally synthesized in 1964 as a potential anticancer drug, AZT was found to be a potent inhibitor of HIV's reverse transcriptase enzyme. asu.eduasu.edu Its approval in 1987 was a landmark achievement, providing the first effective treatment for HIV/AIDS and proving that the devastating retrovirus was treatable. wikipedia.orgnih.govnih.gov The success of AZT, a dideoxynucleoside analog, ushered in a new era of antiviral drug development, leading to a family of related compounds that form the backbone of modern antiretroviral therapy. nih.govnih.gov
| Compound | Year of Discovery/Approval | Therapeutic Area | Significance |
|---|---|---|---|
| Idoxuridine | 1959 (Discovered) / 1963 (Approved) | Antiviral (Herpes) | The first approved antiviral nucleoside analog. techtarget.comresearchgate.net |
| Zidovudine (AZT) | 1964 (Synthesized) / 1987 (Approved) | Antiviral (HIV) | The first approved treatment for HIV/AIDS. asu.eduwikipedia.org |
| Cytarabine (Ara-C) | 1959 (Synthesized) / 1969 (Approved) | Anticancer (Leukemia) | An early and enduring nucleoside analog for cancer therapy. wikipedia.orgmdwiki.org |
| Vidarabine (Ara-A) | 1976 (Approved) | Antiviral (Herpes) | An early systemic antiviral drug derived from marine sponge nucleosides. researchgate.net |
This historical progression highlights a continuous cycle of discovery, synthesis, and innovation. The knowledge gained from each generation of nucleoside analogs has informed the design of subsequent compounds, like this compound, which combines multiple strategic modifications in a single molecule to maximize its potential as a research tool and therapeutic candidate.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FIN2O4/c10-6-7(15)4(3-11)17-8(6)13-2-1-5(14)12-9(13)16/h1-2,4,6-8,15H,3H2,(H,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNYKCHAXHDXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FIN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymatic Interactions and Metabolic Pathways of 2 ,5 Dideoxy 2 Fluoro 5 Iodouridine Analogs
Specific Nucleoside Kinase Recognition and Phosphorylation
The initial and often rate-limiting step in the activation of nucleoside analogs is their phosphorylation to the monophosphate form. ustc.edu.cn This crucial conversion is catalyzed by nucleoside kinases. The substrate specificity of these enzymes, which differs significantly between viral and human kinases, is a cornerstone of selective antiviral therapy. ebi.ac.uk
Thymidine (B127349) kinases encoded by viruses, such as Herpes Simplex Virus Type 1 Thymidine Kinase (HSV-1 TK), are key enzymes in the activation of many nucleoside analog prodrugs. ebi.ac.uk Unlike their human counterparts, which exhibit narrow substrate specificity, viral thymidine kinases can phosphorylate a wide array of pyrimidine (B1678525) and purine (B94841) analogs. ebi.ac.uk This broad specificity extends to compounds with significant modifications to the sugar moiety. ebi.ac.uk
This enzymatic promiscuity allows HSV-1 TK to recognize and phosphorylate nucleoside analogs that are poor substrates for human kinases. wikipedia.org For instance, 2'-Fluoro-2'-deoxy-5'-iodo-1β-D-arabinofuranosyluracil (FIAU), a close analog of the subject compound, is selectively phosphorylated by HSV-1 TK, which facilitates its trapping within cells where the viral enzyme is expressed. nih.gov This selective phosphorylation is the first step in the conversion of a nontoxic prodrug into a lethal drug within virus-infected cells. nih.gov The activation of drugs like acyclovir (B1169) and ganciclovir (B1264) follows this same principle, where the viral kinase initiates a phosphorylation cascade that ultimately leads to the formation of a toxic triphosphate metabolite that inhibits viral DNA polymerase. ebi.ac.ukwikipedia.org
While viral kinases are often the primary activators of antiviral nucleoside prodrugs, cellular kinases also play a critical role in their metabolism. nih.gov These host enzymes are responsible for the subsequent phosphorylation steps, converting the monophosphate form to the di- and triphosphate derivatives, which are the pharmacologically active agents. mdpi.com However, cellular kinases can also perform the initial phosphorylation, which can contribute to the drug's mechanism of action or, in some cases, its toxicity.
Human cells contain several nucleoside kinases with distinct substrate specificities. The two primary thymidine kinases are the cytosolic, S-phase-specific TK1 and the mitochondrial, constitutively expressed TK2. nih.gov Human TK1 has a much lower tolerance for modifications on the deoxyribose moiety compared to viral TKs, though it can phosphorylate some analogs like 5-fluorodeoxyuridine. nih.gov In contrast, TK2 is even more stringent in its substrate requirements. nih.gov Other cellular kinases, such as deoxycytidine kinase (dCK), are responsible for activating cytosine-based analogs. Studies have shown that dCK can phosphorylate various 2'-fluoro-substituted cytosine nucleosides. nih.gov Subsequent phosphorylation of nucleoside monophosphates to their di- and triphosphate forms is carried out by other cellular enzymes like adenylate kinase. nih.gov
Substrate Specificity and Affinity in Enzymatic Processes
The efficacy and selectivity of nucleoside analogs are directly related to their substrate specificity and binding affinity for various enzymes. The structural differences between viral and human kinases result in significant variations in how they recognize and process these modified nucleosides.
HSV-1 TK is notable for its ability to accept a wide range of nucleoside analogs, a property that is exploited in antiviral therapy. ebi.ac.uk In contrast, human cytosolic thymidine kinase (TK1) and mitochondrial thymidine kinase (TK2) have much narrower specificities. nih.gov This difference is crucial for selective toxicity, as the prodrug is preferentially activated in virus-infected cells expressing the viral kinase. wikipedia.org For example, modifications to the sugar moiety of thymidine analogs are better tolerated by viral TK than by human TK1 or TK2. nih.gov
The following table presents kinetic data for several nucleoside analogs with human thymidine kinases, illustrating the impact of structural modifications on enzyme affinity.
| Substrate | Enzyme | Km (μM) | Ki (μM) |
|---|---|---|---|
| Deoxythymidine (dThd) | TK1 | 0.5 | - |
| 5-Fluorodeoxyuridine (FdUrd) | TK1 | 2.2 | - |
| Deoxyuridine (dUrd) | TK1 | 9 | - |
| 3'-Azido-2',3'-dideoxythymidine (AZT) | TK1 | 0.6 | 0.6 |
| 3'-Fluoro-2',3'-dideoxythymidine (FLT) | TK1 | 2.1 | 6 |
| 3'-Azido-2',3'-dideoxythymidine (AZT) | TK2 | - | 2 |
| 3'-Fluoro-2',3'-dideoxythymidine (FLT) | TK2 | - | 10 |
Biotransformation and Prodrug Activation Mechanisms
Nucleoside analogs are typically administered as inactive prodrugs that must undergo intracellular biotransformation to exert their pharmacological effects. nih.gov This activation process involves a series of enzymatic reactions, primarily phosphorylation, that convert the nucleoside into its active triphosphate form. nih.gov
A primary example of this biotransformation is the metabolic pathway of 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine (FIAC). FIAC itself is a prodrug that is first metabolized to its corresponding uracil (B121893) analog, FIAU. nih.govnih.gov This conversion is a deamination step. Following this, FIAU is phosphorylated by viral or cellular kinases. In virus-infected cells, HSV-1 TK preferentially catalyzes the first phosphorylation to FIAU-monophosphate. nih.gov Cellular enzymes then complete the process, forming FIAU-diphosphate and the active FIAU-triphosphate. mdpi.com This active metabolite can then act as an inhibitor of viral DNA synthesis. mdpi.com
The following table summarizes the key metabolites of FIAC.
| Parent Compound | Metabolite | Metabolic Process |
|---|---|---|
| FIAC | 1-(2'-Deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-iodouracil (FIAU) | Deamination |
| FIAC | 1-(2'-Deoxy-2'-fluoro-beta-D-arabinofuranosyl)cytosine | Deiodination |
| FIAU | 1-(2'-Deoxy-2'-fluoro-beta-D-arabinofuranosyl)uracil | Deiodination |
| FIAC / FIAU | Glucuronide Conjugates | Glucuronidation |
Cellular and Molecular Effects of 2 ,5 Dideoxy 2 Fluoro 5 Iodouridine Analogs
Intracellular Fate and Incorporation into Nucleic Acids
Upon entering a cell, nucleoside analogs like 2',5'-Dideoxy-2'-fluoro-5'-iodouridine must undergo metabolic activation to exert their biological effects. This process typically involves phosphorylation by cellular kinases to form the corresponding 5'-monophosphate, diphosphate, and ultimately the active 5'-triphosphate derivative. This active triphosphate form is a structural mimic of natural deoxyribonucleoside triphosphates (dNTPs) and can act as a substrate for DNA polymerases.
The incorporation of these analogs into nucleic acids is a critical step in their mechanism of action. Fluorine substitution at the 2'-position of the sugar ring can alter the sugar pucker conformation, which influences how the nucleoside is recognized by polymerases and affects the stability of the resulting nucleic acid duplex. iu.edumdpi.com For instance, some fluorinated pyrimidines, such as 5-fluorodeoxycytidine (FdCyd), have been shown to be incorporated into the DNA of human MCF-7 breast carcinoma cells. nih.gov Similarly, floxuridine (B1672851) (5-fluorodeoxyuridine, FUdR), once metabolized to its triphosphate form (FdUTP), can be incorporated into the genome, where it interferes with DNA replication. nih.gov The presence of the analog within the DNA strand can lead to chain termination or create a structurally altered site that disrupts subsequent replication and transcription processes.
A key feature of many therapeutic nucleoside analogs is their preferential incorporation into viral DNA over host cell DNA. This selectivity is often due to the higher affinity of viral polymerases, such as viral reverse transcriptases, for the analog triphosphate compared to host cellular DNA polymerases.
A clear example of this differential activity is seen with Emtricitabine ((-)FTC), a 5-fluoro-substituted cytosine analog. The triphosphate form of Emtricitabine is incorporated much more efficiently by the HIV-1 reverse transcriptase (RT) than by human mitochondrial DNA polymerase γ, a key host enzyme responsible for mitochondrial DNA replication. nih.gov This selective incorporation leads to the termination of viral DNA synthesis with relative sparing of host mitochondrial DNA, which is a common site of toxicity for nucleoside analogs. nih.gov The kinetic parameters for this differential incorporation highlight the basis for this selectivity.
| Enzyme | kpol (s-1) | Kd (µM) | Efficiency (kpol/Kd) |
|---|---|---|---|
| HIV-1 Reverse Transcriptase | 2.7 | 0.14 | 19.3 |
| Human DNA Polymerase γ | 0.0011 | 3.3 | 0.00033 |
This table presents a simplified comparison based on reported kinetic data, illustrating the significantly higher efficiency of incorporation by the viral enzyme compared to the host mitochondrial polymerase. nih.gov
This differential processing is fundamental to the therapeutic window of nucleoside analogs, allowing for the inhibition of viral replication at concentrations that have minimal impact on the host cell's genetic machinery.
Modulation of Cellular Pathways Beyond Nucleic Acid Synthesis
Beyond their direct role in disrupting nucleic acid synthesis, analogs of this compound can modulate other critical cellular pathways.
One significant mechanism is the inhibition of enzymes involved in nucleotide metabolism. For instance, the monophosphate metabolite of floxuridine (FdUMP) is a known inhibitor of thymidylate synthase, an essential enzyme for the de novo synthesis of thymidine (B127349), thereby depleting the cellular pool of dTMP required for DNA synthesis. nih.gov
Furthermore, some nucleoside analogs can influence cellular signaling pathways. Analogs of 2',5'-dideoxy-2-fluoroadenosine have been identified as potent P-site inhibitors of adenylyl cyclase. nih.govfigshare.com Adenylyl cyclase is a key enzyme that produces the second messenger cyclic AMP (cAMP), which is involved in a multitude of cellular signaling cascades. Inhibition of this enzyme can have widespread effects on cellular function.
The introduction of analog-induced lesions in DNA also triggers cellular DNA damage response and repair pathways. The cell may activate translesion DNA synthesis (TLS), a process that employs specialized DNA polymerases to bypass the damage, albeit often in an error-prone manner. nih.gov Additionally, the cellular stress induced by these compounds can activate broader pathways, such as the 2-5A system, an antiviral pathway induced by interferons that leads to RNA degradation upon activation by double-stranded RNA, a common viral replication intermediate. nih.govnih.gov
| Analog Class | Primary Molecular Target/Effect | Affected Cellular Process |
|---|---|---|
| Fluorinated Cytosine Analogs (e.g., Emtricitabine) | Viral Reverse Transcriptase | Viral DNA Synthesis (Chain Termination) nih.gov |
| Fluorinated Uridine (B1682114) Analogs (e.g., Floxuridine) | DNA Polymerase / Thymidylate Synthase | DNA Synthesis Inhibition / Nucleotide Metabolism nih.gov |
| Fluorinated Adenosine Analogs | Adenylyl Cyclase | Cellular Signaling (cAMP pathway) nih.govfigshare.com |
Structure Activity Relationship Sar Studies for 2 ,5 Dideoxy 2 Fluoro 5 Iodouridine and Its Derivatives
Impact of Fluoro Substitution on Biological Activity and Conformation
The introduction of a fluorine atom into the sugar ring of a nucleoside analogue is a widely used strategy in medicinal chemistry to modulate its biological properties. oup.comnih.gov The replacement of a hydroxyl group or a hydrogen atom with fluorine can lead to profound changes in the stereoelectronic properties of the sugar, which in turn affects the nucleoside's conformation, stability, and interaction with target enzymes. nih.govnih.gov
Fluorine's high electronegativity strengthens the C-F bond compared to a C-H bond, which can enhance the metabolic stability of the nucleoside analogue. oup.commdpi.com Fluorination can also increase the chemical stability of the glycosidic bond, particularly in acidic environments. nih.govmdpi.com Furthermore, the presence of fluorine can alter the lipophilicity of the molecule, potentially improving its permeability across cell membranes. oup.com
The conformation of the furanose ring, often described as a North (C3′-endo) or South (C2′-endo) pucker, is a critical determinant of biological activity. nih.gov Fluorine substitution can lock the sugar moiety into a specific, biologically active conformation. oup.comnih.gov For example, oligonucleotides containing 2′-fluoroarabinose units (2'F-ANA) exhibit enhanced binding affinity for RNA targets, a property attributed to the conformational pre-organization of the fluorinated sugars. nih.gov The 2′F-ara configuration is thought to promote a 'DNA-like' conformation, which may be favorable for certain enzymatic interactions, such as those involving RNase H. nih.gov
| Property | Impact of 2'-Fluoro Substitution | Reference |
|---|---|---|
| Conformation | Influences sugar pucker (North vs. South), can lock in a specific conformation. | oup.comnih.gov |
| Stability | Increases metabolic stability and stability of the glycosidic bond. | nih.govmdpi.com |
| Binding Affinity | Can enhance binding to target nucleic acids (e.g., 2'F-ANA/RNA hybrids). | nih.gov |
| Lipophilicity | Often improves, potentially enhancing membrane permeability. | oup.com |
| Stereoelectronic Properties | Alters charge distribution and bond strengths in the sugar ring. | nih.gov |
The biological effect of a 2'-fluoro substitution is highly dependent on its stereochemistry: the ribo (2'-α, pointing down) or arabino (2'-β, pointing up) configuration. This stereochemical difference dictates the orientation of the highly electronegative fluorine atom and significantly influences the sugar's conformational preference and its ability to interact with enzyme active sites. nih.govmdpi.com
Nucleosides with the fluorine in the arabino configuration (2'F-ANA) have been extensively studied. mdpi.comnih.gov This "up" configuration is considered crucial for the activity of certain antisense oligonucleotides because the resulting hybrid duplexes with RNA can be recognized and cleaved by RNase H. nih.gov In contrast, the opposite ribo configuration was shown in some cases to form hybrids that were not substrates for RNase H. nih.gov
However, the impact of stereochemistry can be target-dependent. In a study of fluorinated nucleoside antibiotics targeting the enzyme MbtA, both the 2′-α-fluoro and 2′-β-fluoro diastereomers were found to be equipotent, suggesting the configuration at the C2' position was not critical for inhibiting that specific enzyme. nih.gov Conversely, for other series of antiviral nucleosides, the 2′-α-F configuration, along with the 3'-β-F orientation, generally resulted in inactive compounds, highlighting the critical nature of stereochemistry for specific antiviral targets. nih.gov These differing outcomes underscore the necessity of empirical testing for each new analogue and target enzyme combination.
Role of Iodo Substitution at the C5 Position of the Uracil (B121893) Base
Modification of the C5 position of the pyrimidine (B1678525) base is a classic strategy for developing antiviral agents. nih.gov The introduction of a bulky, lipophilic halogen like iodine can significantly impact the analogue's biological activity. One of the earliest successful antiviral nucleosides, 5-iodo-2'-deoxyuridine, demonstrated activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV). beilstein-journals.org
The C5 substituent can influence several factors:
Enzyme Recognition: The size and electronic properties of the C5 substituent can affect how the nucleoside analogue is recognized by both viral and cellular kinases (for phosphorylation) and polymerases (for incorporation into nucleic acids).
Base Pairing: While a C5 substitution does not directly interfere with Watson-Crick base pairing, it can influence the stability of the DNA or RNA duplex.
Conformation: The C5 substituent can influence the conformation of the sugar ring. For instance, the X-ray crystal structure of a 5-iodocytosine (B72790) analogue revealed a 2'-exo/3'-endo sugar pucker, a conformation that differed from other biologically active compounds in the same series, suggesting a link between the C5 modification, sugar conformation, and antiviral activity. nih.gov
Studies on carbocyclic analogues of 5-substituted uridines found that the 5-iodo derivative was highly active against HSV-1 and HSV-2. nih.gov This demonstrates that the beneficial effect of the 5-iodo group can be retained even when the sugar moiety is significantly altered.
Significance of Dideoxy Modifications (2', 5') on Enzyme Recognition and Activity
The term "dideoxy" signifies the removal of two hydroxyl groups from the sugar ring. While 2',3'-dideoxynucleosides are famous as chain-terminating inhibitors of viral polymerases, the 2',5'-dideoxy scaffold of the title compound implies a distinct mechanism of action. nih.gov
The absence of the 2'-hydroxyl group, a modification shared with natural DNA, means the analogue is structurally a deoxyribonucleoside. This feature is generally well-tolerated by DNA polymerases. nih.gov
The modification at the 5' position is more profound. The 5'-hydroxyl group is the primary site of phosphorylation by cellular or viral kinases, which is the essential first step in the metabolic activation of most nucleoside analogue antivirals. nih.gov The absence of this 5'-hydroxyl group (a 5'-deoxy modification) means that 2',5'-Dideoxy-2'-fluoro-5'-iodouridine cannot be phosphorylated by conventional nucleoside kinases. nih.gov Consequently, it cannot act as a chain-terminating triphosphate. Its biological activity, if any, must stem from a different mechanism, such as direct inhibition of an enzyme in its nucleoside form. For example, 2',5'-dideoxyadenosine (B1206784) is known to be a cell-permeable, non-competitive inhibitor of adenylate cyclase, demonstrating that 2',5'-dideoxy nucleosides can directly inhibit enzymes without needing phosphorylation. glpbio.com
Effects of 5'-Modifications on Antiviral Efficacy and Metabolic Activation
As noted above, the 5'-position is critical for the metabolic activation of most nucleoside analogues. nih.gov The requirement for intracellular phosphorylation to the active triphosphate form is a key step, but can also be a significant bottleneck, limiting the efficacy of a drug. nih.gov
Several strategies have been developed to bypass or enhance this process:
Prodrugs: The ProTide technology, for example, masks the 5'-monophosphate with chemical groups that allow the nucleotide to enter the cell more efficiently. Once inside, cellular enzymes cleave the masking groups to release the monophosphate, bypassing the often inefficient initial phosphorylation step. nih.gov
Alternative 5' Groups: Replacing the 5'-hydroxyl with other functional groups, such as a 5'-amino group, creates analogues with different chemical properties and potential biological activities. 5'-amino-2',5'-dideoxy nucleosides can be converted into 5'-N-triphosphates and subsequently incorporated into DNA by polymerases, showing that polymerases can tolerate modifications at this position. nih.gov
For a compound like this compound, the 5'-deoxy modification is a defining structural feature. It precludes activation by kinases and dictates that its biological activity must be independent of the phosphorylation pathway that is central to the action of many other antiviral nucleosides.
Comparative SAR with Other Nucleoside Analog Classes
The SAR of this compound can be better understood by comparing its structural features with those of other major classes of nucleoside analogues.
| Analogue Class | Key Structural Feature | Typical Mechanism of Action | Comparison to this compound |
|---|---|---|---|
| 2',3'-Dideoxynucleosides (e.g., Zidovudine) | Lacks 3'-OH group. | Chain termination of DNA synthesis after triphosphorylation. | Different dideoxy pattern (2',5' vs 2',3'); lacks 5'-OH for phosphorylation, precluding a chain termination mechanism. |
| 2'-Fluoro-2'-Methyl Nucleosides | Contains both 2'-F and 2'-CH3 groups. | Inhibition of viral polymerase by triphosphate form. | Shares the 2'-F modification but lacks the 5'-OH, preventing the necessary triphosphorylation for this mechanism. nih.gov |
| Carbocyclic Nucleosides (e.g., Abacavir) | Sugar ring oxygen is replaced by a carbon. | Varies; often polymerase inhibition after triphosphorylation. | Features a stable carbocyclic ring instead of a furanose; still requires 5'-OH for activation, unlike the title compound. ekb.eg |
| Acyclic Nucleosides (e.g., Acyclovir) | Lacks a complete sugar ring. | Chain termination/polymerase inhibition, often requiring activation by a viral-specific kinase. | Major structural difference (acyclic vs. cyclic sugar); activation pathway is fundamentally different. acs.org |
| L-Nucleosides (e.g., Lamivudine) | Unnatural L-stereochemistry of the sugar. | Polymerase inhibition after triphosphorylation. | Activity is based on overall sugar stereochemistry, not just a single position; still relies on 5'-phosphorylation. nih.gov |
This comparison highlights the unique combination of structural modifications in this compound. The presence of the 2'-fluoro and 5-iodo groups are known to be favorable for antiviral activity in other contexts. However, the 2',5'-dideoxy nature of the sugar scaffold sets it apart from the majority of clinically successful nucleoside analogues by preventing its entry into the standard metabolic activation pathway.
Antiviral Activity in Preclinical in Vitro Models for 2 ,5 Dideoxy 2 Fluoro 5 Iodouridine Analogs
In Vitro Efficacy against DNA Viruses
Herpes Simplex Virus (HSV-1 and HSV-2)
While direct studies on 2',5'-Dideoxy-2'-fluoro-5'-iodouridine are limited, extensive research has been conducted on closely related 2'-fluoro-arabinofuranosyl analogs. The metabolite of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine (FIAC), known as 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil (FIAU), has demonstrated significant activity against both Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2) in plaque and yield reduction assays. nih.gov The antiviral potency of these compounds, including FIAU and its related thymine (B56734) analog FMAU (1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyluracil), is dependent on the virus-encoded thymidine (B127349) kinase for their activation. nih.gov
Further studies on 5-substituted 2'-fluoro-arabinonucleosides revealed that compounds like 5-thiocyano-ara-U, 5-hydroxy-ara-U, and 5-formyl-ara-U exhibit moderate activity against both HSV-1 and HSV-2. nih.gov However, this activity was often accompanied by cytotoxicity. nih.gov In contrast, another thymidine analogue, 5-Amino-2,5-dideoxy-5-iodouridine, has been noted as a potent inhibitor of HSV-1 replication with little to no cellular toxicity, suggesting it selectively inhibits viral-specific DNA synthesis. nih.gov
The antiviral activity of these analogs is influenced by the specific substitutions on the pyrimidine (B1678525) ring and the sugar moiety. For instance, (E)-5-(2-bromovinyl)-araU and 5-vinyl-araU were found to be highly potent inhibitors of HSV-1, with potencies comparable to FIAC and FMAU in human embryonic lung fibroblast cells. nih.gov However, their activity was significantly lower in Vero cells, indicating a cell-line dependent effect. nih.gov The replacement of the deoxyribose sugar with arabinose in some 5-substituted uridine (B1682114) analogs led to a substantial decrease in anti-HSV-2 activity. nih.gov
| Compound Analog | Virus | In Vitro Activity | Reference |
|---|---|---|---|
| FIAU (1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil) | HSV-1, HSV-2 | Highly active | nih.gov |
| FMAU (1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyluracil) | HSV-1, HSV-2 | Highly active | nih.gov |
| 5-thiocyano-ara-U | HSV-1, HSV-2 | Moderately active (cytotoxic) | nih.gov |
| 5-hydroxy-ara-U | HSV-1, HSV-2 | Moderately active (cytotoxic) | nih.gov |
| 5-formyl-ara-U | HSV-1, HSV-2 | Moderately active (cytotoxic) | nih.gov |
| (E)-5-(2-bromovinyl)-araU | HSV-1 | Potent inhibitor | nih.gov |
| 5-vinyl-araU | HSV-1 | Potent inhibitor | nih.gov |
Human Cytomegalovirus (HCMV)
The analog 2'-Deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine (FIAC) has been identified as a selective agent against Human Cytomegalovirus (HCMV) in vitro, with a 50% antiviral effective dose (ED50) of 0.6 µM. nih.gov At a concentration of 10 µM, FIAC completely inhibits HCMV DNA replication, an effect that was found to be reversible. nih.gov The antiviral activity of FIAC against HCMV could be partially reversed by thymidine. nih.gov Interestingly, the phosphorylation of FIAC in HCMV-infected cell lysates was only slightly greater (1.3-fold) than in uninfected cell lysates, which is a stark contrast to the 500-fold greater phosphorylation observed in HSV-1-infected cells. nih.gov This suggests a different mechanism or efficiency of activation in HCMV-infected cells compared to those infected with HSV. nih.gov
Conversely, a study on other 5-substituted 2'-fluoro-ara-U derivatives indicated that none of the tested compounds in that series showed significant activity against HCMV. nih.gov This highlights the high specificity required for antiviral activity against this particular herpesvirus.
| Compound Analog | Virus | ED50 | Key Finding | Reference |
|---|---|---|---|---|
| FIAC (2'-Deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine) | HCMV | 0.6 µM | Completely inhibits HCMV DNA replication at 10 µM. | nih.gov |
| 5-substituted 2'-fluoro-ara-U derivatives | HCMV | N/A | No significant activity observed. | nih.gov |
Feline Herpes Virus (FHV)
Research into 2′-deoxy-2′,2′-difluoro-5-halouridines has shown notable inhibitory activity against Feline Herpes Virus (FHV). nih.gov Specifically, the 5-iodo- and 5-bromo- derivatives of 2′-deoxy-2′,2′-difluorouridine demonstrated selective and significant activity against FHV replication in cell culture. nih.gov The 5-iodo derivative (a close analog to the subject compound) exhibited an EC50 of 1.1 µM against FHV. nih.gov The antiviral action of these compounds is believed to be dependent on their specific recognition and activation by the virus-encoded thymidine kinase. nih.gov
| Compound Analog | Virus | EC50 | Mechanism of Action | Reference |
|---|---|---|---|---|
| 2′-deoxy-2′,2′-difluoro-5-iodouridine | FHV | 1.1 µM | Dependent on viral thymidine kinase for activation. | nih.gov |
| 2′-deoxy-2′,2′-difluoro-5-bromouridine | FHV | 2.4 µM | Dependent on viral thymidine kinase for activation. | nih.gov |
In Vitro Efficacy against RNA Viruses (for related nucleoside analogs)
Flaviviruses (e.g., TBEV) - via 3'-fluoro analogs
While 2'-fluoro modifications are common for anti-herpesvirus agents, 3'-fluoro substituted nucleoside analogs have shown promise against RNA viruses, particularly flaviviruses. One such compound, 3′-deoxy-3′-fluoroadenosine, has demonstrated potent, low-micromolar antiviral inhibition of in vitro replication of Tick-Borne Encephalitis Virus (TBEV). In contrast, the 3′-deoxy-3′-fluoro substituted versions of guanosine (B1672433) and uridine did not effectively suppress TBEV multiplication. The inactivity of 2'-fluoro-modified nucleosides against TBEV may be due to the elimination of the 2'-hydroxy hydrogen bond donor, which can disrupt the interaction with the viral RNA polymerase.
Human Immunodeficiency Virus (HIV) - via other dideoxy/azido (B1232118) analogs
The development of nucleoside reverse transcriptase inhibitors (NRTIs) has been a cornerstone of HIV therapy. These drugs, which are analogs of natural nucleosides, work by inhibiting the viral reverse transcriptase enzyme. One of the earliest and most well-known NRTIs is 3′-azido-2′,3′-dideoxythymidine (AZT or Zidovudine), a thymidine analog with an azido group at the 3' position of the dideoxyribose component. nih.gov In cells, AZT is phosphorylated to its triphosphate form, which is then incorporated into the growing viral DNA chain by reverse transcriptase. nih.gov The absence of a 3'-hydroxyl group on the incorporated AZT molecule terminates DNA chain elongation, thus halting viral replication. nih.gov
However, not all modifications lead to antiviral activity. A series of 2'-azido-2',3'-dideoxypyrimidine nucleosides, including 2'-azido-2',3'-dideoxyuridine and its 5-bromo and 5-iodo analogs, were synthesized and tested against HIV in H9 cells but did not show significant anti-HIV activity. nih.gov
More recent developments have focused on combining modifications. For example, 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine and its hydrochloride salt have exhibited extremely potent anti-HIV-1 activity, with EC50 values of 0.3 nM and 0.13 nM, respectively, without significant cytotoxicity at concentrations up to 100 µM. nih.gov These compounds have shown high potency against wild-type and drug-resistant HIV strains, highlighting the potential for developing novel NRTIs to overcome resistance issues. nih.gov
| Compound Analog | Virus | EC50 | Key Finding | Reference |
|---|---|---|---|---|
| 2'-azido-2',3'-dideoxyuridine | HIV | N/A | No significant anti-HIV activity. | nih.gov |
| 2'-azido-2',3'-dideoxy-5-iodouridine | HIV | N/A | No significant anti-HIV activity. | nih.gov |
| 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine | HIV-1 | 0.3 nM | Extremely potent antiviral activity. | nih.gov |
| 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine hydrochloride | HIV-1 | 0.13 nM | Extremely potent antiviral activity. | nih.gov |
Advanced Research Applications and Methodological Approaches
Use as Molecular Probes and Labels in Biochemical Assays
While direct applications of 2',5'-Dideoxy-2'-fluoro-5'-iodouridine as a molecular probe in standard biochemical assays are not extensively documented, its structural components suggest a high potential for such uses. The presence of an iodine atom at the 5-position of the uracil (B121893) base allows for the introduction of a radiolabel, a key feature for a molecular probe.
Radiolabeling for Tracing and Imaging in Preclinical Research (e.g., PET, SPECT)
The field of nuclear medicine has seen significant advancements with the use of radiolabeled nucleoside analogs for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These methods allow for the visualization and quantification of biological processes at the molecular level in living organisms.
This compound is structurally analogous to other nucleosides that have been successfully radiolabeled and used as imaging probes. A prominent example is 2'-fluoro-2'-deoxy-1-β-D-arabinofuranosyl-5-iodouracil (FIAU), a compound extensively studied for PET imaging of herpes simplex virus type 1 thymidine (B127349) kinase (HSV1-tk) gene expression. proquest.comsnmjournals.orgproquest.com The HSV1-tk gene can be used as a reporter gene in gene therapy, and its expression can be monitored by imaging the accumulation of a radiolabeled probe that is specifically phosphorylated by the HSV1-tk enzyme. proquest.comaacrjournals.org
Given the structural similarities, this compound, when radiolabeled with a positron-emitting isotope such as Iodine-124 (¹²⁴I) or a gamma-emitting isotope like Iodine-123 (¹²³I) or Iodine-131 (¹³¹I), could potentially serve as a probe for PET or SPECT imaging, respectively. The principle relies on the differential uptake and metabolism of the radiolabeled compound in target cells or tissues.
Table 1: Potential Radioisotopes for Labeling this compound
| Radioisotope | Imaging Modality | Half-life | Key Characteristics |
| Iodine-124 (¹²⁴I) | PET | 4.2 days | Allows for imaging over several days. |
| Iodine-123 (¹²³I) | SPECT | 13.2 hours | Good imaging characteristics and lower patient radiation dose compared to ¹³¹I. |
| Iodine-131 (¹³¹I) | SPECT/Therapy | 8.0 days | Historically used for imaging and is also a therapeutic agent. |
The selection of the radioisotope would depend on the specific biological process being investigated and the required imaging timeframe. The accumulation of the radiolabeled this compound in specific tissues could provide valuable information on cellular proliferation, viral replication, or the expression of specific enzymes.
Application in Gene Sequencing Methodologies
The core structure of this compound, being a dideoxynucleoside analog, suggests a potential application in gene sequencing, particularly in variations of the Sanger sequencing method. The Sanger method, or the chain-termination method, relies on the incorporation of dideoxynucleoside triphosphates (ddNTPs) to terminate DNA synthesis.
While the classic Sanger sequencing method utilizes ddNTPs corresponding to the four standard DNA bases (A, T, C, G), the use of modified dideoxynucleosides has been explored for various purposes. The 2'-fluoro modification in this compound could potentially influence its incorporation by DNA polymerases and the stability of the terminated DNA fragment. The 5'-iodo substitution offers a site for the attachment of labels, such as fluorescent dyes or biotin, which are essential for the detection of the terminated fragments in modern automated sequencing platforms.
Although direct evidence for the use of this compound in mainstream gene sequencing is not available, its structure aligns with the fundamental requirements for a chain-terminating nucleotide. Further research would be necessary to evaluate its efficiency of incorporation by various DNA polymerases and its impact on the resolution and accuracy of DNA sequencing.
In Vitro Experimental Models for Efficacy Assessment (e.g., cell culture systems, enzyme assays)
In vitro experimental models are crucial for the preliminary assessment of the biological activity of novel compounds. For a nucleoside analog like this compound, these models typically involve cell culture systems and enzyme assays to determine its efficacy, for instance, as an antiviral or anticancer agent.
Studies on related fluorinated nucleosides have demonstrated their potential as antiviral agents. For example, 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil have shown potent and selective activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) in cell culture. nih.gov Similarly, 3'-Deoxy-3'-fluoroadenosine has exhibited broad-spectrum antiviral activity against emerging flaviviruses. nih.gov The evaluation of this compound in similar in vitro antiviral assays, such as plaque reduction assays or yield reduction assays in virus-infected cell lines, would be a logical step to determine its potential in this area.
Enzyme inhibition assays are another critical in vitro tool. Nucleoside analogs often exert their biological effects by inhibiting specific enzymes involved in nucleic acid synthesis or other cellular pathways. For instance, 2',5'-dideoxy-2,5'-difluoroadenosine has been identified as a potent inhibitor of adenylyl cyclase. nih.gov To assess the efficacy of this compound, it could be tested in various enzyme inhibition assays, targeting viral polymerases, reverse transcriptases, or cellular kinases, depending on the therapeutic goal.
Table 2: Examples of In Vitro Models for Efficacy Assessment
| Model Type | Description | Endpoint Measured |
| Cell Culture Systems | Virus-infected or cancer cell lines are treated with the compound. | Inhibition of viral replication (e.g., plaque formation), reduction in cell viability, induction of apoptosis. |
| Enzyme Assays | Purified enzymes are incubated with the compound and their substrate. | Inhibition of enzyme activity (e.g., IC₅₀ value). |
These in vitro studies provide essential preliminary data on the mechanism of action and the effective concentration range of the compound before proceeding to more complex preclinical animal models.
Computational and Structural Biology Approaches in Nucleoside Analog Design
The design and development of novel nucleoside analogs are increasingly being guided by computational and structural biology approaches. These methods provide insights into the molecular interactions between a compound and its biological target, facilitating the rational design of more potent and selective drugs.
Computational techniques, such as molecular docking and molecular dynamics simulations, can be used to predict the binding affinity and mode of interaction of this compound with target enzymes. For example, these methods could be employed to model its interaction with the active site of a viral DNA polymerase or a cellular kinase. This information can help in understanding the structural basis of its activity and in designing modifications to improve its pharmacological properties.
Structural biology techniques, particularly X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide high-resolution three-dimensional structures of macromolecules in complex with their ligands. Determining the crystal structure of a target enzyme bound to this compound would offer a detailed atomic-level view of their interaction. This structural information is invaluable for structure-based drug design, allowing for the rational optimization of the lead compound to enhance its potency and selectivity. The structural analysis of related fluorinated nucleosides has provided crucial insights into their mechanism of action and has guided the development of new therapeutic agents.
The integration of computational modeling and experimental structural data provides a powerful platform for the design and optimization of nucleoside analogs like this compound for various therapeutic and research applications.
Q & A
Q. What are the key synthetic methodologies for 2',5'-Dideoxy-2'-fluoro-5'-iodouridine, and how are reaction conditions optimized?
A common synthesis involves coupling 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-d-arabinofuranose with 5-iodouracil derivatives using trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst. The reaction is performed in anhydrous methanol at 0°C, followed by gradual warming to room temperature. Purification via column chromatography (2–5% MeOH/CH₂Cl₂) yields the product as an anomeric mixture. Optimization focuses on controlling iodine stoichiometry and reaction time to maximize yield (67% reported) .
Q. How can NMR spectroscopy validate the structural integrity of this compound?
Key NMR signals include:
- ¹H NMR : Distinct doublets for the uracil H5 (δ 7.65, J = 8.1 Hz) and H6 (δ 5.71, J = 8.0 Hz), coupled with fluorine-induced splitting (e.g., δ 5.16, J = 54.3 Hz for the 2'-F substituent).
- ¹⁹F NMR : A singlet at δ -200 to -220 ppm confirms fluorine incorporation.
- ¹³C NMR : Signals at δ 166.0 (C4=O) and δ 103.2 (C5-I) are critical for verifying substitutions .
Q. What are the primary biochemical applications of this compound in antiviral research?
Fluorinated and iodinated nucleosides are explored as chain terminators in viral RNA/DNA synthesis. The 5'-iodo group enhances steric bulk, potentially inhibiting polymerase active sites, while the 2'-fluoro modification improves metabolic stability against phosphorylases .
Advanced Research Questions
Q. How can researchers address low anomeric purity in this compound synthesis?
The coupling reaction often yields α/β-anomer mixtures due to the ribose ring's conformational flexibility. To mitigate this:
Q. What contradictions exist in the metabolic stability data for fluorinated nucleosides, and how can they be resolved?
While 2'-fluoro substitution generally enhances stability, in vivo studies sometimes show unexpected degradation. This may arise from tissue-specific nucleotidases or pH-dependent enzymatic activity (e.g., pyrimidine 5'-nucleotidase, which dephosphorylates analogs at pH 7.4 but not pH 8.2). Resolving these requires:
- Kinetic assays under physiologically relevant pH conditions.
- Co-encapsulation with ATP or GTP to inhibit nucleotidases in delivery systems .
Q. What strategies improve targeted delivery of this compound to reduce off-target toxicity?
- Erythrocyte encapsulation : Load the compound into autologous erythrocytes, which release it gradually via hepatic clearance, minimizing systemic exposure.
- Prodrug modification : Introduce pH-sensitive protecting groups (e.g., 4'-C-methoxy) to delay activation until reaching acidic tumor microenvironments .
Q. How does the 5'-iodo substituent influence the compound’s interaction with viral polymerases?
Molecular docking studies suggest the 5'-iodo group sterically clashes with conserved polymerase motifs (e.g., motif C in HIV-1 RT). This disrupts dNTP binding, as evidenced by reduced IC₅₀ values in polymerase inhibition assays. Competitive experiments with natural dNTPs can quantify binding affinity shifts .
Methodological Guidance
Designing enzymatic assays to study this compound metabolism :
- Substrate preparation : Radiolabel the compound (e.g., ¹⁸F or ¹²⁵I) for traceable detection.
- Enzyme sources : Use purified human pyrimidine 5'-nucleotidase or liver microsomes.
- Kinetic analysis : Measure Vₘₐₓ and Kₘ at varying pH (6.5–8.5) to identify optimal degradation conditions .
Analyzing contradictory cytotoxicity data across cell lines :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
